4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
The synthesis of 4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of a thiourea derivative with a haloketone under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62175-37-5 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)10(14)6-15-8(11-10)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,12,13) |
InChI Key |
OSCKCZLHKSBBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
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